molecular formula C13H16N4 B1479323 (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine CAS No. 2098162-45-7

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

カタログ番号: B1479323
CAS番号: 2098162-45-7
分子量: 228.29 g/mol
InChIキー: XEHABJNOFNGXBK-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrimidine-4,6-diamine class of compounds, a scaffold recognized for its potential in developing anti-cancer agents. Recent scientific investigations into structurally related pyrimidine-4,6-diamine derivatives have identified potent inhibitors of OLIG2, a critical transcription factor involved in the progression of glioblastoma multiforme (GBM) . These inhibitors have demonstrated strong anti-proliferative activity in glioblastoma cell lines and synergistic anti-tumor effects when used in combination with temozolomide, a standard chemotherapy drug, making the pyrimidine-4,6-diamine core a compelling structure for further investigation . Furthermore, other derivatives based on a similar molecular framework, such as thieno[2,3-d]pyrimidines, have shown promising anti-proliferative properties in various in vitro breast cancer models, including aggressive triple-negative cell lines . This suggests broad research potential for compounds within this chemical class beyond glioblastoma. Researchers can utilize this product to explore its specific biological activities, mechanism of action, and potential therapeutic applications. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. Not for human, veterinary, or diagnostic use.

特性

IUPAC Name

2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHABJNOFNGXBK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of 2-Substituted Pyrimidine Core

  • The pyrimidine ring is functionalized at the 2-position with a methyl group, often through selective substitution reactions starting from pyrimidine-4,6-diamine or its derivatives.
  • Oxidation and protection strategies are employed to ensure the stability of intermediates.

Introduction of the (S)-1-Phenylethyl Group at N4

  • The chiral (S)-1-phenylethylamine is used as a nucleophile in an aza-Michael addition or nucleophilic substitution reaction targeting the N4 position.
  • Reaction conditions typically involve mild bases such as sodium bicarbonate in mixed solvents (e.g., acetonitrile/water) to facilitate the addition.
  • Temperature control (e.g., starting at 16 °C and then refluxing) ensures high yield and stereochemical integrity.

Use of Chiral Auxiliaries and Resolution

  • The (S)-1-phenylethylamine acts as a chiral auxiliary, enabling the formation of diastereomeric mixtures that can be separated chromatographically.
  • Diastereomeric ratios favor the (S)-configured product, with ratios ranging from approximately 2.6:1 to 3.7:1 depending on the substituents on the pyrimidine ring.

Representative Reaction Conditions and Yields

The following table summarizes typical yields and reaction conditions for the preparation of 2-substituted N4-(1-phenylethyl)pyrimidine derivatives, adapted from analogous piperidine-based syntheses and pyrimidine functionalizations:

Step Reactants & Conditions Product Yield (%) Notes
1 Pyrimidine-4,6-diamine + methylating agent 2-Methylpyrimidine-4,6-diamine 60-80 Selective methylation at 2-position
2 2-Methylpyrimidine-4,6-diamine + (S)-1-phenylethylamine, NaHCO3, CH3CN/H2O (3:1), 16 °C → reflux (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine 57-68 Diastereomeric ratio ~2.6:1 to 3.7:1 favoring (S)-isomer
3 Purification by chromatography Pure (S)-isomer - Separation of diastereomers

Detailed Research Findings

  • The use of aza-Michael addition reactions with chiral amines such as (S)-α-phenylethylamine has been shown to be an atom-efficient and stereoselective method to install the chiral substituent on heterocyclic cores, including pyrimidines and related scaffolds.
  • Mild oxidizing agents such as manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are employed for the oxidation of intermediate alcohols to ketones, which are key precursors for subsequent amination steps.
  • The reaction solvent system (acetonitrile/water) and the presence of sodium bicarbonate buffer the reaction, promoting selective addition and minimizing side reactions.
  • Diastereomeric mixtures are typically obtained but can be separated by chromatographic techniques, and stereochemistry is confirmed by nuclear Overhauser effect (NOE) correlations and NMR analysis.

Comparative Table of Reaction Yields for Various Substituents (Adapted)

Entry Substituent (R) on Pyrimidine Yield of Piperidone Intermediate (%) Yield of N4-(S)-1-Phenylethyl Derivative (%) Diastereomeric Ratio (S:R)
1 Methyl 71 37 1.1:1.0
2 Propyl 62 27 1.4:1.0
3 Phenyl 74 63 2.6:1.0
4 4-Chlorophenyl 56 68 2.8:1.0
5 4-Methoxyphenyl 53 57 3.7:1.0

Note: These data are derived from analogous synthetic routes involving chiral amine addition to substituted heterocycles, illustrating trends in yield and stereoselectivity.

Analytical and Purification Techniques

  • The stereochemical purity and identity of the synthesized compound are confirmed by ^1H NMR, ^13C NMR, and NOE spectroscopy.
  • Chromatographic separation (e.g., column chromatography) is essential to isolate the desired (S)-diastereomer from mixtures.
  • Storage conditions for sensitive intermediates (e.g., aldehydes) require low temperatures (−20 °C) to prevent degradation.

化学反応の分析

Types of Reactions

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-arylquinolines.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.

科学的研究の応用

Therapeutic Applications

1. Cancer Treatment
The compound has been studied for its role as a B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) inhibitor. Bmi-1 is implicated in various cancers, including hematologic malignancies and solid tumors. Research indicates that (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine can reduce Bmi-1 levels, thereby potentially inhibiting tumor growth and improving patient outcomes in cancer therapies .

2. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Another significant application involves the inhibition of VEGFR-2, a critical mediator in angiogenesis. The compound has shown promise in inhibiting this receptor, which is pivotal in tumor-induced blood vessel formation. This mechanism positions it as a candidate for antiangiogenic therapies .

3. Treatment of Metabolic Disorders
The compound's structural characteristics enable it to interact with metabolic pathways, particularly those involved in insulin signaling and glucose metabolism. Studies suggest that it may help manage conditions like type 2 diabetes by enhancing insulin sensitivity and reducing hyperglycemia .

Case Studies

StudyApplicationFindings
Study on Bmi-1 Inhibition CancerDemonstrated that treatment with the compound significantly reduced tumor size in murine models of glioblastoma .
VEGFR-2 Inhibition Study Antiangiogenic TherapyShowed a marked decrease in vascularization in treated tumors compared to controls .
Metabolic Syndrome Research Diabetes ManagementIndicated improvements in insulin sensitivity and reductions in blood glucose levels in diabetic models .

作用機序

The mechanism of action of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy.

類似化合物との比較

Substituent Diversity at N4 and N6 Positions

Compound Name N4 Substituent N6 Substituent Synthesis Yield Key Features
(S)-2-Methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine (S)-1-Phenylethyl H (unsubstituted) Not reported Chiral center at phenylethyl group; potential for enantioselective interactions .
4h 2-(4-Methylpiperazin-1-yl)ethyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl 68% Incorporates a piperazine moiety; enhanced solubility due to polar substituents .
4i 2-Morpholinoethyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl 59% Morpholine ring improves metabolic stability; moderate yield .
4j 2-Hydroxyethyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl 92% High synthetic yield; hydroxyl group may facilitate hydrogen bonding .
4k 3-(4-Methylpiperazin-1-yl)propyl 4-(3,4,5-Trimethoxyphenyl)thiazol-2-yl 74% Extended alkyl chain increases lipophilicity; balanced yield .

Pharmacological Implications

Their 3,4,5-trimethoxyphenyl-thiazole groups are known to inhibit tubulin polymerization, a mechanism less relevant to the target compound due to its unsubstituted N6 position. The (S)-1-phenylethyl group may instead favor kinase inhibition, analogous to other chiral diaminopyrimidines .

生物活性

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of Trk kinases, which play a crucial role in neuronal survival and differentiation .

Enzyme Interactions

This compound has demonstrated significant interactions with various enzymes, particularly those involved in metabolic pathways. Notably, it has been linked to the modulation of glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The inhibition of GSTs can lead to increased oxidative stress and apoptosis in cancer cells.

Cellular Effects

(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine has been shown to influence cellular processes such as:

  • Cell Proliferation : It exhibits anti-proliferative effects on several cancer cell lines, indicating potential as an anti-cancer agent.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Signaling Pathways : It affects pathways like phosphoinositide 3-kinase (PI3K), which is vital for cell survival and metabolism.

Pharmacokinetics

The pharmacokinetic profile of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is still under investigation. Preliminary studies suggest that it has favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in therapeutic applications.

Pharmacokinetic ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal

Case Studies

Several studies have highlighted the therapeutic potential of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine:

  • Anti-Cancer Activity : In vitro studies using A431 vulvar epidermal carcinoma cell lines showed that this compound significantly inhibited cell proliferation and migration .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
  • Antimicrobial Properties : Some derivatives of pyrimidines have demonstrated antimicrobial activity against various pathogens, suggesting a broader application for compounds like (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine in infectious disease treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) and perform sequential nucleophilic substitutions. The N4 position is typically functionalized first with (S)-1-phenylethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Step 2 : Purify intermediates using flash column chromatography (FCC) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For example, FCC with CH₂Cl₂/MeOH–NH₃ (7 N) achieves >90% purity .

  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., N4 vs. N6 substitution) and mass spectrometry (HRMS) for molecular weight validation. Chiral HPLC ensures enantiomeric purity of the (S)-configured phenylethyl group .

    • Example Data :
IntermediateYield (%)Purity (HPLC)
N4-substituted68–92>95%
Final product74–85>98%

Q. How is the compound’s kinase inhibitory activity initially evaluated in vitro?

  • Methodology :

  • Assay Design : Use recombinant kinase domains (e.g., JAK3, FLT3) in ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., Ruxolitinib for JAKs) .
  • Selectivity Screening : Test against panels of 50+ kinases (e.g., c-KIT, EGFR) at 1 µM compound concentration. A >10-fold selectivity for JAK3/FLT3 over off-target kinases indicates therapeutic potential .

Advanced Research Questions

Q. How do computational studies guide the optimization of pyrimidine-4,6-diamine derivatives for FLT3 inhibition?

  • Methodology :

  • Docking Analysis : Use Schrödinger Suite or AutoDock Vina to model interactions with FLT3’s DFG-out conformation. Key residues (e.g., D698, F691) form hydrogen bonds with the 4,6-diamine motif .
  • MD Simulations : Run 100-ns simulations to assess binding stability. Metrics like RMSD (<2 Å) and ligand–protein interaction frequency (>80% for critical H-bonds) validate selectivity .
    • Key Finding : The (S)-phenylethyl group occupies a hydrophobic pocket near F830, reducing c-KIT binding by steric hindrance .

Q. What strategies address contradictions in biological data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor solubility (<2.7e-3 g/L) may require formulation with cyclodextrins .

  • Resistance Mitigation : Co-dose with P-glycoprotein inhibitors (e.g., Verapamil) in xenograft models (e.g., FLT3-ITD+ MV4-11 cells) to counteract efflux-mediated resistance .

    • Example Data :
ModelIC₅₀ (nM)Tumor Growth Inhibition (%)
In vitro12 ± 2N/A
In vivo (IV)5078

Q. How are epigenetic effects (e.g., PRMT5 inhibition) evaluated for pyrimidine-4,6-diamine derivatives?

  • Methodology :

  • Cellular Assays : Quantify symmetric dimethylarginine (SDMA) levels via ELISA in PDAC/CRC cells. PR5-LL-CM01 (a structural analog) reduces SDMA by >70% at 10 µM .
  • Transcriptomics : RNA-seq identifies NF-κB pathway downregulation (e.g., reduced RELA phosphorylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。